

Validating the Structure of 3-(Trifluoromethylthio)phenol Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *3-(Trifluoromethylthio)phenol*

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The incorporation of the trifluoromethylthio (SCF_3) group into phenolic structures is a key strategy in medicinal chemistry and materials science for modulating lipophilicity, metabolic stability, and other crucial molecular properties. Accurate structural validation of these derivatives is paramount for reliable downstream applications. This guide provides a comparative overview of standard analytical techniques for the structural elucidation of **3-(Trifluoromethylthio)phenol** and its derivatives, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis of Spectroscopic and Crystallographic Data

The following tables summarize key spectroscopic and crystallographic data for **3-(Trifluoromethylthio)phenol** and a representative derivative, 2-Iodo-4-(trifluoromethylthio)phenol. These datasets provide a baseline for researchers synthesizing and characterizing new analogues.

Table 1: Comparative NMR Spectroscopic Data (in CDCl_3)

Compound	1H NMR (δ , ppm)	13C NMR (δ , ppm)	19F NMR (δ , ppm)
3-(Trifluoromethylthio)phenol enol	7.33 (t, J =7.9 Hz, 1H), 7.20-7.15 (m, 2H), 6.99 (dd, J =8.2, 2.0 Hz, 1H), 5.45 (s, 1H, OH)	156.1, 131.8 (q, J =1.4 Hz), 130.6, 129.8 (q, J =307.4 Hz), 122.9, 117.3, 116.2	-43.5
2,4,6-Trimethyl-3-(trifluoromethylthio)phenol enol[1]	6.99 (s, 1H), 4.62 (br s, 1H, OH), 2.51 (s, 3H), 2.48 (s, 3H), 2.25 (s, 3H)	150.8, 137.0, 130.2, 130.1 (q, J =309.4 Hz), 126.9, 121.3 (q, J =1.4 Hz), 21.6, 16.1, 14.9	-42.8
2,6-Dimethoxy-3-(trifluoromethylthio)phenol enol[1]	7.16 (d, J =8.7 Hz, 1H), 6.69 (d, J =8.7 Hz, 1H), 5.66 (br s, 1H, OH), 3.97 (s, 3H), 3.93 (s, 3H)	150.5, 148.9, 139.2, 129.4 (q, J =308.7 Hz), 129.0, 109.5 (d, J =1.8 Hz), 106.7, 61.2, 56.3	-43.6

Table 2: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight	Key Fragmentation Peaks (m/z)
3-(Trifluoromethylthio)phenol enol	C ₇ H ₅ F ₃ OS	194.18	194 ([M] ⁺), 166 ([M-CO] ⁺), 145 ([M-SCF ₃] ⁺), 95, 69
2-Iodo-4-(trifluoromethylthio)phenol enol	C ₇ H ₄ F ₃ IOS	320.07	320 ([M] ⁺), 251 ([M-I] ⁺), 193 ([M-I-CO] ⁺), 127 ([I] ⁺)

Table 3: Crystallographic Data for 2-Iodo-4-(trifluoromethylthio)phenol

Parameter	Value
CCDC Number	2305671
Chemical Formula	C ₇ H ₄ F ₃ IOS
Formula Weight	320.07
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a, b, c (Å)	10.123(4), 7.456(3), 13.567(6)
α, β, γ (°)	90, 109.87(2), 90
Volume (Å ³)	962.1(7)
Z	4

Experimental Protocols

Accurate and reproducible data are contingent on meticulous experimental execution. The following protocols provide a standardized framework for the structural validation of **3-(Trifluoromethylthio)phenol** derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
 - For quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane (TMS) for ¹H and ¹³C NMR, or a fluorinated compound with a known chemical shift for ¹⁹F NMR).
 - Filter the solution into a clean 5 mm NMR tube.
- ¹H NMR Spectroscopy:

- Acquire a standard one-dimensional proton NMR spectrum.
- Typical parameters on a 400 MHz spectrometer: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.
- Process the data with Fourier transformation, phase correction, and baseline correction.
- Integrate all signals and reference the spectrum to the internal standard (TMS at 0.00 ppm).
- ^{13}C NMR Spectroscopy:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters on a 100 MHz spectrometer: spectral width of 240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.
 - Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).
- ^{19}F NMR Spectroscopy:
 - Acquire a proton-decoupled ^{19}F NMR spectrum.
 - The wide chemical shift range of ^{19}F NMR necessitates a larger spectral width (e.g., -250 to 50 ppm).
 - Use an external reference standard (e.g., CFCl_3 at 0.00 ppm) or a sealed capillary containing a known standard.
 - Typical parameters on a 376 MHz spectrometer: acquisition time of 1 second, relaxation delay of 1-2 seconds, and 128-512 scans.

Mass Spectrometry (MS)

- Sample Introduction:
 - For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is suitable.

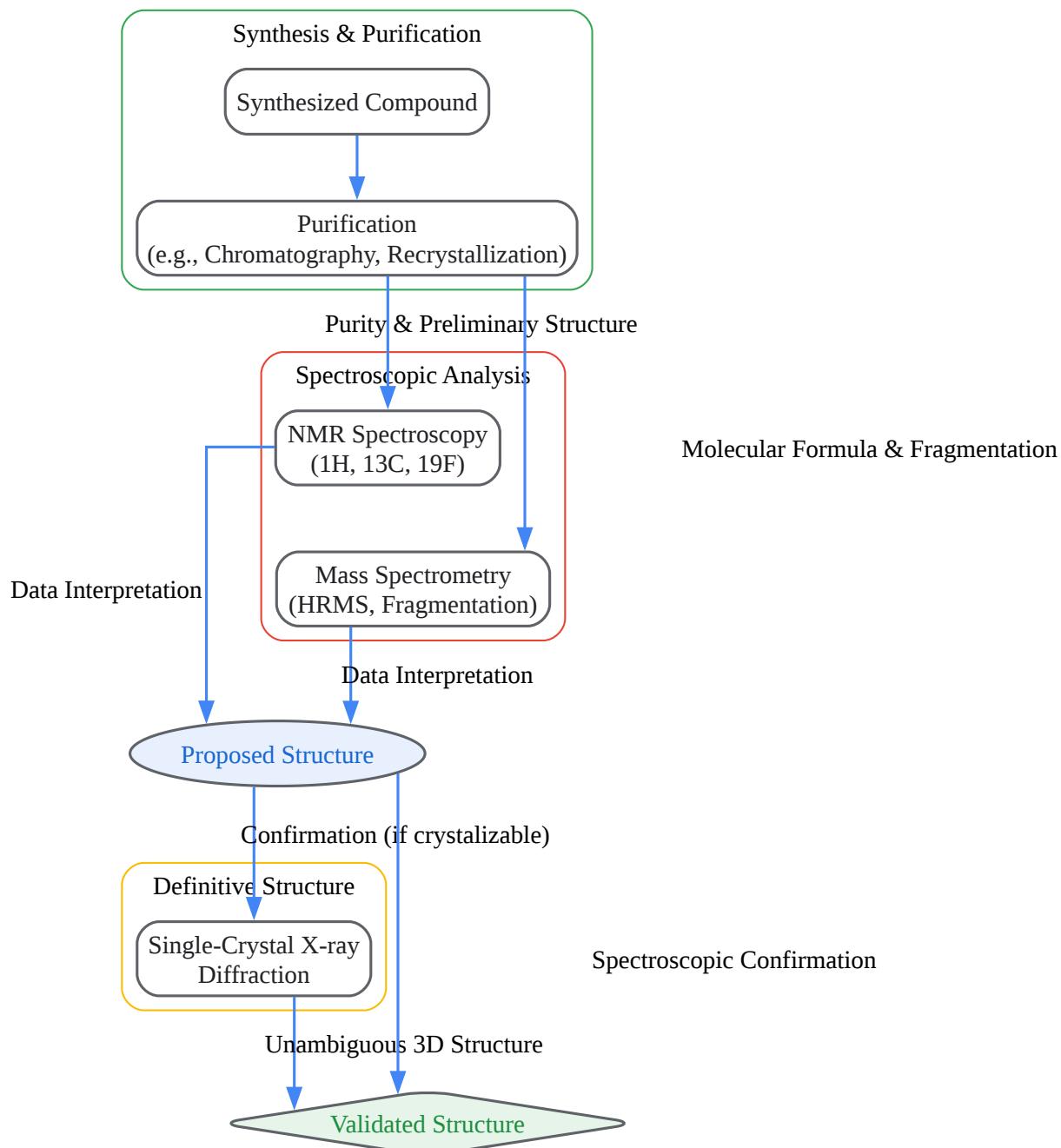
- For less volatile or thermally labile compounds, use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
- Data Acquisition:
 - Acquire a full scan mass spectrum to determine the molecular ion peak.
 - Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which aids in structural elucidation.

Single-Crystal X-ray Diffraction

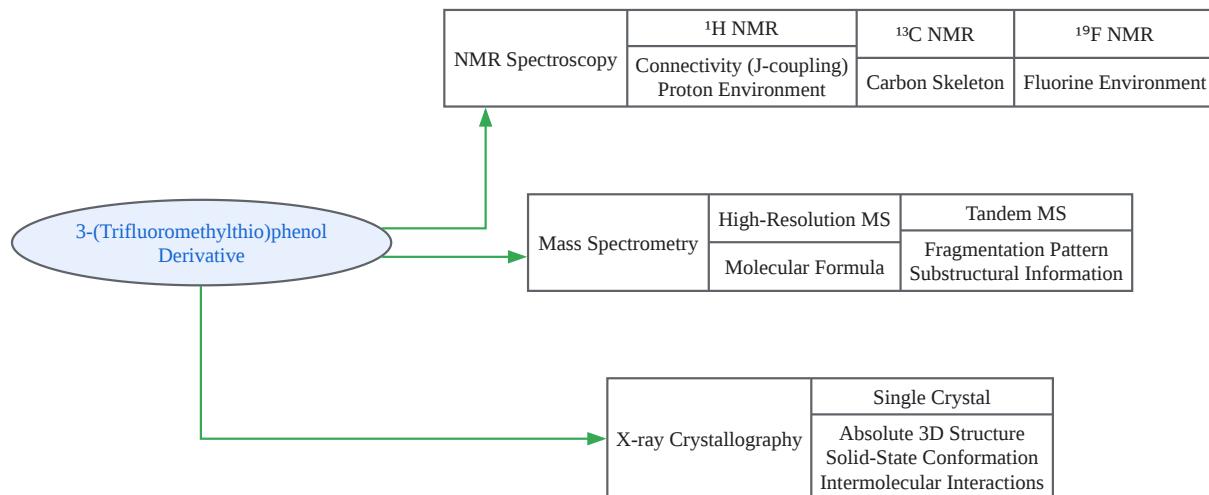
- Crystal Growth:
 - Grow single crystals of the purified compound suitable for diffraction (typically >0.1 mm in all dimensions). Common techniques include slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.
- Data Collection:
 - Mount a suitable crystal on a goniometer.
 - Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation) and a detector.
 - Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
- Structure Solution and Refinement:
 - Process the diffraction data to obtain a set of structure factors.
 - Solve the crystal structure using direct methods or Patterson methods.
 - Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the structural validation of a novel **3-(Trifluoromethylthio)phenol** derivative and the key analytical techniques involved.

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Caption: Workflow for the structural validation of a novel organic compound.



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Caption: Key analytical techniques for structure elucidation.

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References

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